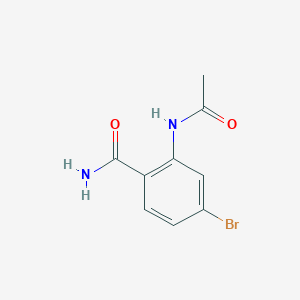
Isoleucine, 3-methyl-, hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Isoleucine, 3-methyl-, hydrochloride is a derivative of the essential amino acid isoleucine. It is commonly used in various scientific and industrial applications due to its unique chemical properties. This compound is particularly significant in the field of biochemistry and pharmaceuticals, where it serves as a building block for protein synthesis and other biochemical processes.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of isoleucine, 3-methyl-, hydrochloride typically involves the protection of the amino group of isoleucine, followed by esterification and subsequent conversion to the hydrochloride salt. One common method involves the use of N-tert-butyloxycarbonyl-L-isoleucine, which is reacted with aromatic amines to form amides. The protection groups are then removed using acetic acid, yielding the desired amine derivatives .
Industrial Production Methods
In industrial settings, the production of this compound often involves large-scale synthesis using automated systems. These systems ensure high purity and yield through precise control of reaction conditions such as temperature, pH, and reagent concentrations. Gas chromatography is frequently employed to validate the purity of the final product .
Chemical Reactions Analysis
Types of Reactions
Isoleucine, 3-methyl-, hydrochloride undergoes various chemical reactions, including:
Oxidation: This reaction typically involves the use of oxidizing agents to convert the amino group to a corresponding oxo derivative.
Reduction: Reduction reactions can convert the oxo derivatives back to amines.
Substitution: The amino group can be substituted with other functional groups using appropriate reagents.
Common Reagents and Conditions
Common reagents used in these reactions include N,N′-dicyclohexylcarbodiimide for amidation, hydroxybenzotriazole for esterification, and various oxidizing and reducing agents .
Major Products
The major products formed from these reactions include various amide and ester derivatives, which are useful intermediates in pharmaceutical synthesis .
Scientific Research Applications
Isoleucine, 3-methyl-, hydrochloride has a wide range of applications in scientific research:
Chemistry: It is used as a precursor in the synthesis of complex organic molecules.
Biology: It serves as a building block for protein synthesis and is involved in various metabolic pathways.
Medicine: This compound is used in the formulation of pharmaceuticals, particularly in the synthesis of peptide-based drugs.
Industry: It is employed in the production of various industrial chemicals and as a reagent in analytical chemistry .
Mechanism of Action
The mechanism of action of isoleucine, 3-methyl-, hydrochloride involves its role as an amino acid in protein synthesis. It is incorporated into proteins during translation, where it interacts with ribosomes and transfer RNA. The compound also participates in metabolic pathways, where it is converted into various intermediates that are essential for cellular function .
Comparison with Similar Compounds
Similar Compounds
Leucine: Another branched-chain amino acid with similar metabolic functions.
Valine: Shares similar structural and functional properties with isoleucine.
Allo-isoleucine: A stereoisomer of isoleucine with different spatial arrangement of atoms .
Uniqueness
Isoleucine, 3-methyl-, hydrochloride is unique due to its specific stereochemistry and its role in protein synthesis. Unlike its isomers, it has distinct chemical properties that make it particularly useful in the synthesis of peptide-based drugs and other biochemical applications .
Properties
Molecular Formula |
C7H16ClNO2 |
|---|---|
Molecular Weight |
181.66 g/mol |
IUPAC Name |
(2S)-2-amino-3,3-dimethylpentanoic acid;hydrochloride |
InChI |
InChI=1S/C7H15NO2.ClH/c1-4-7(2,3)5(8)6(9)10;/h5H,4,8H2,1-3H3,(H,9,10);1H/t5-;/m1./s1 |
InChI Key |
HPBDVJKSWTVQHS-NUBCRITNSA-N |
Isomeric SMILES |
CCC(C)(C)[C@@H](C(=O)O)N.Cl |
Canonical SMILES |
CCC(C)(C)C(C(=O)O)N.Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![5-Bromo-1-[[2-fluoro-6-(trifluoromethyl)phenyl]methyl]-6-methyl-1,3-diazinane-2,4-dione](/img/structure/B15134848.png)
![1-phenyl-N-[2,3,6-trifluoro-4-[3-[2-[[(3S,5S)-5-fluoropiperidin-3-yl]amino]pyrimidin-4-yl]pyridin-2-yl]oxyphenyl]methanesulfonamide](/img/structure/B15134854.png)
![(3-hydroxyazetidin-1-yl)-[(1S,2S)-2-[2-methyl-5-[4-(trifluoromethyl)phenoxy]indazol-7-yl]cyclopropyl]methanone](/img/structure/B15134874.png)
![(4S,5S)-5-methyl-N-[(2S)-1-[(2R)-2-methylpyrrolidin-1-yl]-1-oxo-4-(1,3-thiazol-4-yl)butan-2-yl]-2-oxo-1,3-oxazolidine-4-carboxamide](/img/structure/B15134877.png)

![7-methyl-4a,7a-dihydro-1H-thieno[3,2-d]pyrimidine-2,4-dione](/img/structure/B15134897.png)





![3-Azabicyclo[3.2.1]octane-3,8-dicarboxylic acid, 3-(1,1-dimethylethyl) ester](/img/structure/B15134925.png)
